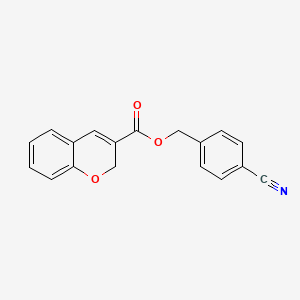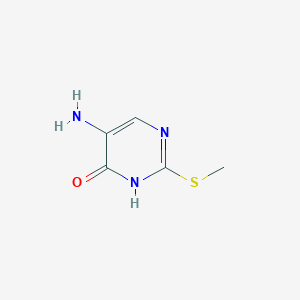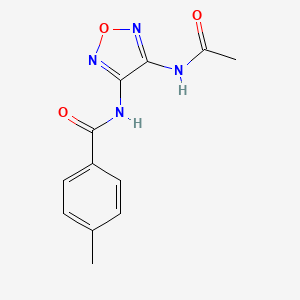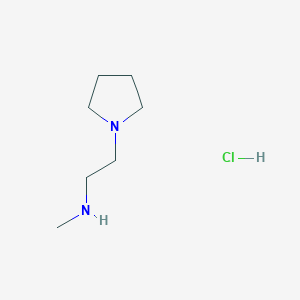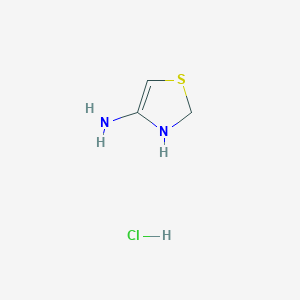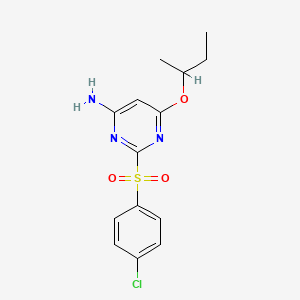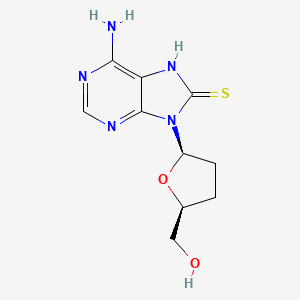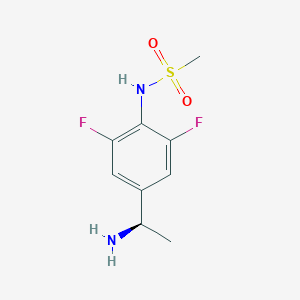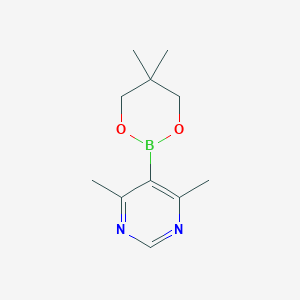
5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4,6-dimethylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4,6-dimethylpyrimidine: is a chemical compound that features a pyrimidine ring substituted with a dioxaborinane group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4,6-dimethylpyrimidine typically involves the reaction of 4,6-dimethylpyrimidine with a boronic ester. The reaction conditions often include the use of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the boron atom. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can also occur, often targeting the pyrimidine ring. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: The compound can participate in substitution reactions, particularly at the pyrimidine ring. Halogenation and alkylation are common types of substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine), alkyl halides; reactions often require a catalyst and are conducted under reflux conditions.
Major Products:
Oxidation: Formation of boronic acids or borate esters.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of halogenated or alkylated pyrimidine derivatives.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and as a precursor for the synthesis of biologically active molecules.
Industry: In the industrial sector, the compound is used in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
作用机制
The mechanism of action of 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4,6-dimethylpyrimidine involves its interaction with molecular targets such as enzymes and receptors. The boron atom in the dioxaborinane group can form reversible covalent bonds with nucleophilic sites on proteins, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions.
相似化合物的比较
- 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-isopropyl-1H-pyrazole
- 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-ethyl-1H-pyrazole
- 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane
Comparison: Compared to these similar compounds, 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4,6-dimethylpyrimidine is unique due to the presence of the pyrimidine ring, which imparts different chemical reactivity and biological activity. The pyrimidine ring can participate in additional types of reactions, such as nucleophilic substitution, which are not possible with the pyrazole or phenyl derivatives .
属性
分子式 |
C11H17BN2O2 |
|---|---|
分子量 |
220.08 g/mol |
IUPAC 名称 |
5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4,6-dimethylpyrimidine |
InChI |
InChI=1S/C11H17BN2O2/c1-8-10(9(2)14-7-13-8)12-15-5-11(3,4)6-16-12/h7H,5-6H2,1-4H3 |
InChI 键 |
SEKJHIXPKGHBFW-UHFFFAOYSA-N |
规范 SMILES |
B1(OCC(CO1)(C)C)C2=C(N=CN=C2C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



